molecular formula C16H13ClN4O3S B2768247 6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1396856-82-8

6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2768247
CAS No.: 1396856-82-8
M. Wt: 376.82
InChI Key: KAEZPRKQJREDQN-UHFFFAOYSA-N
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Description

6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound This compound's structure features a pyridazinone core with an attached azetidine moiety, linked through a carbonyl group, and a benzo[d]thiazole ring with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:

  • Formation of the benzo[d]thiazole ring: : This can be achieved through cyclization reactions involving 2-aminothiophenol derivatives.

  • Introduction of the azetidine ring: : Azetidine rings are often synthesized via cycloaddition reactions, where appropriate precursors react under controlled conditions.

  • Construction of the pyridazinone core: : This might involve the condensation of hydrazines with suitable diketones, followed by cyclization.

  • Final assembly: : The key reaction involves linking the benzo[d]thiazole and azetidine moieties to the pyridazinone core via carbonyl chemistry, often using coupling agents like EDC or DCC.

Industrial Production Methods: While industrial synthesis often follows similar routes, scalability and efficiency are critical. Methods might involve:

  • Optimization of solvent systems to ensure high yield and purity.

  • Catalysis to speed up reactions and lower costs.

  • Process intensification techniques to reduce steps and improve throughput.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo a variety of reactions:

  • Oxidation: : Using reagents like mCPBA, the benzo[d]thiazole moiety can be selectively oxidized.

  • Reduction: : Metal hydrides (like LiAlH4) can reduce specific parts of the molecule.

  • Substitution: : The chloro group can be replaced using nucleophilic aromatic substitution with reagents like amines or thiols.

Common Reagents and Conditions:
  • Oxidizing agents: : mCPBA, KMnO4

  • Reducing agents: : LiAlH4, NaBH4

  • Substituting agents: : Amines, thiols under basic conditions

Major Products Formed:
  • Oxidation: : Benzo[d]thiazole sulfoxides or sulfones.

  • Reduction: : Benzo[d]thiazole with reduced chlorine.

  • Substitution: : Various substituted benzo[d]thiazoles.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in organic synthesis, allowing for the formation of more complex molecules.

Biology: Potential use in biochemical assays to investigate enzyme activities or protein interactions due to its unique structure.

Medicine: Explored for its potential pharmacological properties, particularly in developing new drugs targeting specific pathways.

Industry: Utilized in the creation of specialty chemicals, polymers, or as a catalyst in various reactions.

Comparison with Similar Compounds

Similar Compounds:

  • 4-chlorobenzo[d]thiazole derivatives: : Share the benzo[d]thiazole core.

  • Azetidine-1-carbonyl compounds: : Contain the azetidine ring with carbonyl group.

  • Pyridazinone analogs: : Have similar pyridazinone core structure.

Uniqueness:
  • Structure: : The unique combination of benzo[d]thiazole, azetidine, and pyridazinone moieties.

  • Reactivity: : Specific reactions due to the chloro group on the benzo[d]thiazole ring.

Properties

IUPAC Name

6-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-20-13(22)6-5-11(19-20)15(23)21-7-9(8-21)24-16-18-14-10(17)3-2-4-12(14)25-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEZPRKQJREDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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